1-phenylpiperazine;undecanoic acid
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Overview
Description
1-Phenylpiperazine;undecanoic acid is a compound that combines the structural features of 1-phenylpiperazine and undecanoic acid 1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring, while undecanoic acid is a fatty acid with a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine;undecanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of 1-phenylpiperazine with undecanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. For example, the complexation between fumaric acid and 1-phenylpiperazine has been reported to create a new organic crystal through slow evaporation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpiperazine;undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.
Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of copper(I) cyanide with 1-phenylpiperazine in the presence of potassium cyanide produces network compounds with different stoichiometries .
Scientific Research Applications
1-Phenylpiperazine;undecanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-phenylpiperazine;undecanoic acid involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This action is mediated by its effects on cellular structures and functions, such as mitochondrial membrane potential and plasma membrane potential .
Comparison with Similar Compounds
1-Phenylpiperazine;undecanoic acid can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperazine: This compound has been shown to have lower toxicity and similar efficacy as an intestinal permeation enhancer.
1-(4-Methylphenyl)piperazine: Another derivative with promising applications in drug delivery and reduced toxicity.
These compounds share structural similarities with this compound but differ in their specific properties and applications, highlighting the uniqueness of this compound in various fields.
Properties
CAS No. |
23174-84-7 |
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Molecular Formula |
C21H36N2O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-phenylpiperazine;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C10H14N2/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4-10(5-3-1)12-8-6-11-7-9-12/h2-10H2,1H3,(H,12,13);1-5,11H,6-9H2 |
InChI Key |
GNFWHNOHRBBUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C1CN(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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